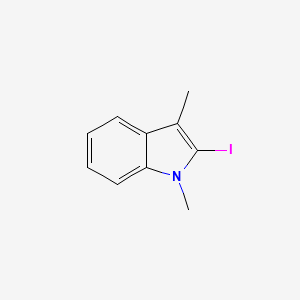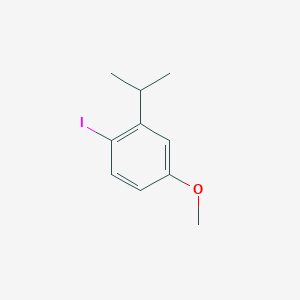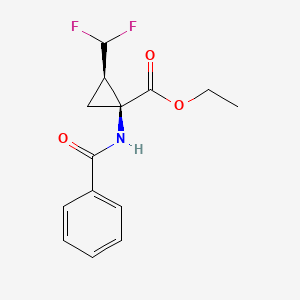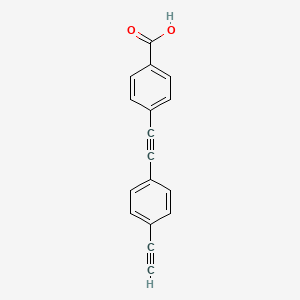![molecular formula C11H10F4O2 B1401354 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid CAS No. 1323966-25-1](/img/structure/B1401354.png)
3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid is a useful research chemical . It is used in the laboratory for various applications .
Synthesis Analysis
The synthesis of 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid and its derivatives involves several steps. For example, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular formula of 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid is C11H10F4O2 . The molecular weight is 250.19 g/mol .Chemical Reactions Analysis
In the field of agrochemicals and pharmaceuticals, trifluoromethylpyridine (TFMP) derivatives, which include 3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid, are used in various chemical reactions. For example, in the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .Scientific Research Applications
-
Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines, which share a similar trifluoromethyl group with your compound, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .
-
Organic Synthesis
-
Catalysis
-
Medicinal Chemistry
-
Cross-Coupling Reactions
-
Direct Arylation Reactions
-
Suzuki–Miyaura Coupling
-
FDA-Approved Drugs
-
Synthesis of Biologically Active Molecules
- 4-(Trifluoromethoxy)phenylboronic acid, a compound structurally related to yours, is used in the synthesis of biologically active molecules, including lactate dehydrogenase inhibitors for use against cancer cell proliferation, nitro-phenoxybenzoic acid derivatives for PAI-1 inhibition, and PA-824 analogs for use as antituberculosis drugs .
-
Cross-Coupling Reactions
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O2/c1-6-4-7(2-3-10(16)17)9(12)5-8(6)11(13,14)15/h4-5H,2-3H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGHBPAJUBOZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501183096 | |
| Record name | Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-5-methyl-4-(trifluoromethyl)phenyl]propionic acid | |
CAS RN |
1323966-25-1 | |
| Record name | Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501183096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)
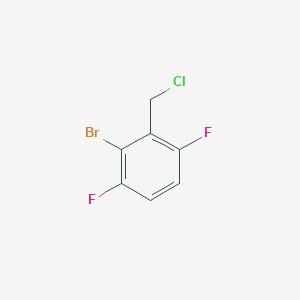
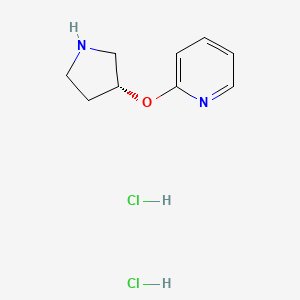
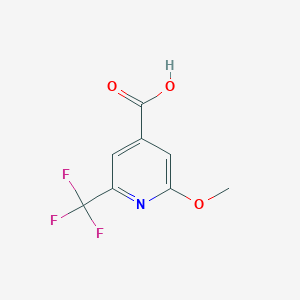
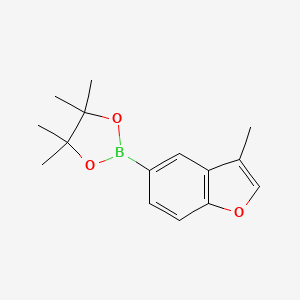
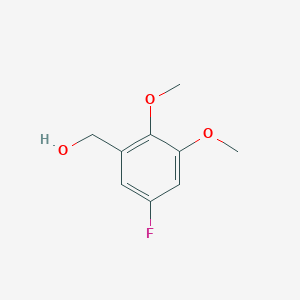
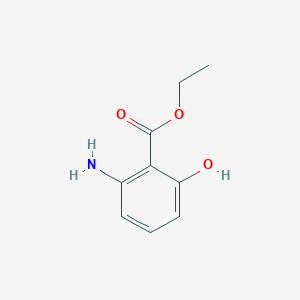
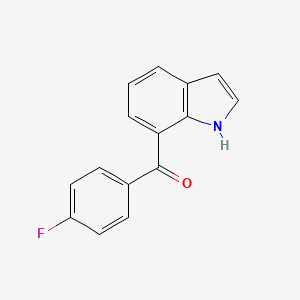
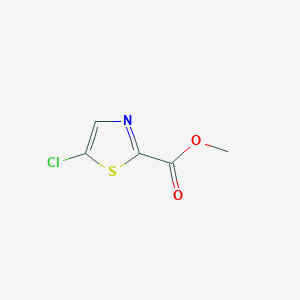
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)
